6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a triazolothiadiazole moiety, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic conditions.
Formation of the Triazolothiadiazole Moiety: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives, followed by cyclization to form the triazolothiadiazole ring.
Coupling of the Two Moieties: The final step involves the coupling of the thiazole ring with the triazolothiadiazole moiety under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Chemical Reactions Analysis
6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace halogen atoms.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form more complex ring systems.
Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers have investigated its effects on different biological pathways, including its ability to inhibit specific enzymes and modulate cellular processes.
Industrial Applications: Although less common, this compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, its interaction with DNA can lead to the disruption of replication and transcription processes, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar compounds to 6-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles and thiazole derivatives. These compounds share structural similarities but differ in their substituents and overall reactivity. Some examples include:
4-Methyl-2-phenyl-1,3-thiazole: A simpler thiazole derivative with antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A core structure that can be modified to produce various derivatives with different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinctive chemical and biological properties.
Properties
Molecular Formula |
C16H15N5S2 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15N5S2/c1-9(2)13-18-19-16-21(13)20-15(23-16)12-10(3)17-14(22-12)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
DYDLGIGVKDOTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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